molecular formula C21H19ClN2O2S B13708720 5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine CAS No. 1000576-40-8

5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine

Cat. No.: B13708720
CAS No.: 1000576-40-8
M. Wt: 398.9 g/mol
InChI Key: NWNKFEQMOSMZKW-UHFFFAOYSA-N
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Description

5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorobenzyl group, a methyl group, a methylthio group, and a phenacyloxy group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 3-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methyl and Methylthio Groups: Methylation and thiolation reactions can be carried out using methyl iodide and thiolating agents like thiourea.

    Addition of the Phenacyloxy Group: The phenacyloxy group can be introduced through esterification or etherification reactions using phenacyl bromide and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzyl Alcohol: Similar in structure but lacks the pyrimidine ring and other substituents.

    6-Methyl-2-methylthio-4-phenacyloxypyrimidine: Lacks the chlorobenzyl group.

    Phenacyl Bromide: Contains the phenacyloxy group but lacks the pyrimidine ring and other substituents.

Uniqueness

5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine is unique due to the combination of its substituents and the pyrimidine ring, which imparts specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

1000576-40-8

Molecular Formula

C21H19ClN2O2S

Molecular Weight

398.9 g/mol

IUPAC Name

2-[5-[(3-chlorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-yl]oxy-1-phenylethanone

InChI

InChI=1S/C21H19ClN2O2S/c1-14-18(12-15-7-6-10-17(22)11-15)20(24-21(23-14)27-2)26-13-19(25)16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3

InChI Key

NWNKFEQMOSMZKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)SC)OCC(=O)C2=CC=CC=C2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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